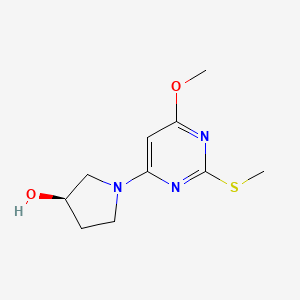(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol
CAS No.: 1353995-31-9
Cat. No.: VC5969352
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353995-31-9 |
|---|---|
| Molecular Formula | C10H15N3O2S |
| Molecular Weight | 241.31 |
| IUPAC Name | (3R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | ALGHQWHZQKGRLF-SSDOTTSWSA-N |
| SMILES | COC1=NC(=NC(=C1)N2CCC(C2)O)SC |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring substituted with methoxy (OCH₃) and methylthio (SCH₃) groups at the 6- and 2-positions, respectively. A pyrrolidine ring fused to a hydroxyl group (-OH) at the 3-position is attached to the pyrimidine’s 4-position. The (R)-configuration at the pyrrolidine’s chiral center distinguishes it from its (S)-enantiomer, which has been commercially documented .
Key Structural Features:
-
Pyrimidine ring: Aromatic six-membered ring with nitrogen atoms at positions 1 and 3.
-
Substituents:
-
6-Methoxy group: Enhances solubility and modulates electronic effects.
-
2-Methylthio group: Contributes to hydrophobic interactions in binding pockets.
-
-
Pyrrolidin-3-ol moiety: Introduces stereochemical complexity and hydrogen-bonding capability .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₅N₃O₂S | |
| Molecular weight | 241.31 g/mol | |
| IUPAC name | (R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |
| SMILES | COC1=NC(=NC(=C1)N2CCC@HO)SC | |
| InChIKey | ALGHQWHZQKGRLF-UHFFFAOYSA-N |
The compound’s stereochemistry critically impacts its three-dimensional conformation, as evidenced by differences in the optical rotation and crystallographic data between enantiomers .
Comparative Analysis of Enantiomers
The (R)- and (S)-enantiomers exhibit distinct biological profiles due to their mirror-image configurations:
The PMC study notes that even minor structural changes, such as replacing a methylthio group with a sulfone, drastically alter potency . This underscores the need for enantiomer-specific studies to optimize therapeutic efficacy.
Challenges and Future Directions
-
Stereoselective synthesis: Developing asymmetric catalytic methods to produce the (R)-enantiomer efficiently.
-
Target validation: Screening against kinase and tubulin targets to identify primary mechanisms.
-
ADMET profiling: Assessing solubility, permeability, and toxicity to advance preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume